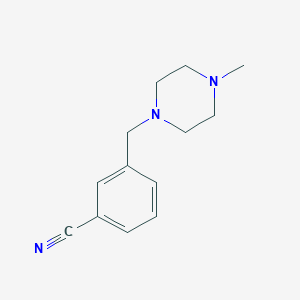

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Übersicht

Beschreibung

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.

Vorbereitungsmethoden

The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile typically involves the reaction of 1-methylpiperazine with 3-cyanobenzaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biological pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile can be compared with other similar compounds, such as:

- 3-(4-Methylpiperazine-1-yl)benzonitrile

- 4-(4-Methylpiperazin-1-yl)methyl)benzonitrile

- 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Biologische Aktivität

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 215.30 g/mol

- Melting Point : 65-67 °C

This compound features a benzonitrile moiety substituted with a 4-methylpiperazine group, which is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological receptors and enzymes, influencing cellular pathways. The specific mechanisms of action for this compound include:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as dipeptidyl peptidase IV, which plays a role in glucose metabolism and insulin secretion.

- Cell Signaling Modulation : The compound modulates cell signaling pathways, affecting gene expression and cellular metabolism .

Anticancer Properties

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, the compound demonstrated significant cytotoxicity in vitro against human cancer cell lines, with IC values indicating its effectiveness in inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibited activity against several bacterial strains, suggesting potential as an antibacterial agent. The structure-function relationship indicates that modifications to the piperazine ring can enhance its antimicrobial efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | Tissue-specific |

| Metabolism | Liver (CYP450 enzymes) |

| Elimination Half-Life | Varies (dependent on dosage) |

The compound's distribution is influenced by its lipophilicity, which affects its ability to penetrate cellular membranes.

Case Studies and Research Findings

- Cytotoxic Evaluation : In a study assessing the cytotoxic effects of various derivatives of benzonitrile, this compound was found to have a promising profile against specific cancer types, showing a dose-dependent response in cell viability assays .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that this compound effectively inhibits dipeptidyl peptidase IV, leading to altered metabolic pathways that could benefit conditions like type 2 diabetes .

- Antimicrobial Testing : A series of antimicrobial assays revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Eigenschaften

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYDAONDPGWBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428216 | |

| Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-90-1 | |

| Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.